molecular formula C20H19NO3 B2826450 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid CAS No. 937605-05-5

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid

Cat. No.: B2826450
CAS No.: 937605-05-5
M. Wt: 321.376
InChI Key: SLRXORCPPZDEIL-UHFFFAOYSA-N
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Description

2-(7-Ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid (CAS 937605-05-5) is a high-purity indole derivative offered for research and development purposes. With a molecular formula of C20H19NO3 and a molecular weight of 321.38, this compound is part of a class of synthetic indole-based molecules that are of significant interest in chemical genetics and plant biology research . Indole compounds are known to play critical roles as plant hormones, and synthetic analogs are powerful tools for probing complex biological processes . Specifically, structurally related molecules, such as 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid (PEO-IAA), have been identified and utilized as antagonists of auxin signaling, a key plant hormone pathway . Researchers can leverage this compound to study structure-activity relationships (SAR) and develop novel agonists or antagonists for specific phytohormone receptors . It serves as a valuable chemical tool for interrogating molecular mechanisms in a conditional and reversible manner, helping to overcome limitations of traditional genetic approaches . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and refer to the safety data sheet for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-13-9-6-10-15-17(12-21-19(13)15)16(20(23)24)11-18(22)14-7-4-3-5-8-14/h3-10,12,16,21H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRXORCPPZDEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The indole ring can interact with aromatic amino acids in the active site of enzymes, while the phenylbutanoic acid moiety can form hydrogen bonds with polar residues. This dual interaction can lead to inhibition or activation of the target enzyme, thereby modulating biological pathways .

Comparison with Similar Compounds

Structural Analogues of Indolyl-4-oxobutanoic Acids

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents on Indole 4-Oxo Group Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Synthesis Yield
2-(7-Ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid (Target) 7-Ethyl Phenyl 321.37 Not reported Inferred: Growth regulation Inferred: ~70–90%
2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid (CAS 6266-67-7) 1-Methyl Phenyl 307.35 Not reported Not reported Not reported
PEO-IAA (2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid, CAS 6266-66-6) None Phenyl 293.32 Not reported Auxin antagonist Not reported
4-[2’-(Ethoxycarbonyl)-1’H-indol-5’-yl]-4-oxobutanoic acid (6e) 2’-Ethoxycarbonyl Furan-2”-ylmethylamino Calculated: ~357.35 189–191 Not reported 70%
4-(4-Bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid 7-Ethyl 4-Bromophenyl Calculated: ~400.23 Not reported Hazardous (skin/eye irritant) Not reported
Key Observations:

Substituent Effects :

  • The 7-ethyl group on the indole ring (target compound) introduces steric bulk compared to unsubstituted (PEO-IAA) or 1-methyl analogues. This may influence binding to biological targets (e.g., auxin receptors) or alter solubility .
  • The 4-bromophenyl variant () has higher molecular weight (~400 g/mol) and demonstrated hazards (skin/eye irritation), suggesting substituents like bromine increase toxicity compared to phenyl or ethyl groups.

Synthesis and Characterization: Aza-Michael addition is a common synthetic route for indolyl-4-oxobutanoic acids, yielding ~70–90% for compounds like 6e and 7b–7d . The target compound likely follows similar protocols, with ethyl-group introduction requiring tailored starting materials. Melting points for analogues range from 160–220°C, influenced by hydrogen bonding (carboxylic acid) and crystal packing. The 7-ethyl group may reduce melting points slightly compared to methoxy or ethoxycarbonyl derivatives due to steric hindrance .

Biological Activity: PEO-IAA (unsubstituted indole) is a potent auxin antagonist, disrupting plant growth signaling . The target compound’s 7-ethyl group might enhance lipid solubility, improving membrane permeability and bioavailability. Sulfur-containing analogues (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) exhibit antiproliferative effects, but their lack of an indole ring limits direct comparison .

Computational and Analytical Tools

  • SHELX programs () and WinGX () are widely used for crystallographic refinement of similar small molecules. These tools could elucidate the target compound’s conformation, particularly the puckering of its butanoic acid chain .
  • ORTEP-3 () visualizes thermal motion and bond angles, aiding in comparing steric effects of ethyl vs. methyl substituents .

Biological Activity

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a synthetic compound characterized by its unique structure, which combines an indole moiety with a phenylbutanoic acid backbone. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties. The following sections detail its biological activity, synthesis methods, and research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various organic reactions, primarily involving the Michael addition mechanism. The synthesis typically involves:

  • Formation of 7-Ethylindole : This is achieved by reacting 7-ethylindole with ethyl 2-(ethoxycarbosulfanyl)thioacetate, followed by reduction.
  • Coupling with Phenylbutanoic Acid : The intermediate is coupled with a phenylbutanoic acid derivative under acidic or basic conditions to yield the final product.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. In vitro studies report IC50 values indicating effective inhibition of iNOS activity:

CompoundIC50 (µg/mL)
This compound9
Other tested compoundsVaried

This suggests its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in assays against various cancer cell lines, the compound demonstrated notable cytotoxic effects:

Cell LineIC50 (µM)
SK-MEL15
KB20
BT-54918
SKOV-322

These results highlight its potential as a lead compound in cancer drug development.

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using DPPH and cellular antioxidant activity assays. The results show that it effectively scavenges free radicals, contributing to its overall biological profile.

Understanding the mechanism of action is critical for optimizing the pharmacological profile of this compound. Interaction studies suggest that it binds to specific enzymes and receptors, modulating their activity. This binding affinity is essential for elucidating how the compound exerts its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar indole derivatives, providing context for the potential applications of this compound:

  • Study on Indole Derivatives : A comparative analysis demonstrated that indole derivatives often exhibit enhanced biological activities due to their structural features, including the ability to interact with multiple biological targets.
  • Therapeutic Applications : Research has shown that compounds with similar structures are being explored for their roles in treating conditions such as cancer and inflammation, reinforcing the relevance of this compound in medicinal chemistry.

Q & A

Basic: What are the recommended synthetic routes for 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling indole derivatives with a 4-oxo-4-phenylbutanoic acid scaffold. For example:

  • Aza-Michael addition : Reacting substituted indole derivatives (e.g., 7-ethyl-1H-indole) with α,β-unsaturated ketones under basic conditions. Solvent choice (e.g., ethanol, methanol) and temperature (room temperature to reflux) significantly impact yields .
  • Thiol-based conjugation : Thioglycolic acid can be used to functionalize the 4-oxobutanoic acid core, as demonstrated in analogous compounds. Reaction times (3–4 hours) and stoichiometric ratios (1:1.5–2.0 for acid:thiol) are critical .
    Optimization Strategies :
  • Catalysis : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in indole derivatives.
  • Purification : Crystallization from ethanol or methanol enhances purity, with yields ranging from 70% to 86% depending on substituents .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Indole ring : Aromatic protons at δ 6.8–7.5 ppm and NH proton (δ ~10.5 ppm, broad).
    • 4-Oxo-4-phenylbutanoic acid : Ketone carbonyl (δ ~200 ppm in ¹³C NMR) and carboxylic acid proton (δ ~12 ppm, broad) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₁₇NO₃: calc. 307.12, obs. 307.12) .
  • IR Spectroscopy : Stretching vibrations for ketone (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions between predicted and observed biological activity data?

Methodological Answer:

  • Assay Validation : Replicate activity tests (e.g., antitubercular or antiproliferative assays) under standardized conditions (e.g., Mycobacterium tuberculosis H37Rv strain) .
  • Structural Analogs : Compare activity trends across derivatives (e.g., substituent effects on the indole or phenyl rings). For example, electron-withdrawing groups on the phenyl ring may enhance target binding .
  • Computational Modeling : Use docking studies to verify interactions with proposed targets (e.g., enzymes in microbial pathways) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • GHS Hazards : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory toxicity (Category 3). Use nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols. Store in a tightly sealed container in a cool, dry area away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via approved waste facilities .

Advanced: How can crystallographic challenges be addressed for X-ray diffraction analysis?

Methodological Answer:

  • Crystallization Solvents : Use ethanol or methanol for slow evaporation. Additives (e.g., DMSO) may improve crystal quality .
  • Software Tools : Refine structures using SHELXL (for small molecules) or SHELXE (for macromolecular interfaces). Validate hydrogen bonding and π-π stacking interactions .
  • Twinned Data : For high-resolution data, apply twin refinement protocols in SHELXL to resolve overlapping reflections .

Advanced: What strategies enhance the pharmacological profile of derivatives of this compound?

Methodological Answer:

  • Bioisosteric Replacement : Replace the ethyl group on the indole with trifluoromethyl or halogens to improve metabolic stability .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance bioavailability, followed by in vivo hydrolysis .
  • SAR Studies : Systematically modify the phenyl ring (e.g., para-bromo substitution) and correlate changes with activity data .

Basic: What analytical methods ensure purity post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity >95% is acceptable for biological testing .
  • Melting Point : Compare observed values (e.g., 183–191°C) with literature data to detect impurities .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .

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